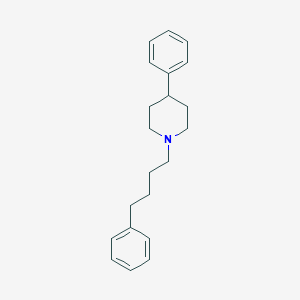
4-苯基-1-(4-苯基丁基)哌啶
描述
4-Phenyl-1-(4-phenylbutyl)piperidine is a chemical compound with the molecular formula C21H27N . It is also known by its IUPAC name 4-Phenyl-1-(4-phenylbutyl)piperidine . This compound has an average mass of 293.446 Da and a monoisotopic mass of 293.214355 Da .
Synthesis Analysis
The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine has been studied in the context of neuroprotection . It has been found that this compound can modulate neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protect against neonatal ischemic degeneration of striatal neurons .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1-(4-phenylbutyl)piperidine consists of 21 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The ChemSpider ID for this compound is 2299855 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenyl-1-(4-phenylbutyl)piperidine are not detailed in the search results, it’s known that this compound has significant interactions in biological systems. For instance, it has been found to modulate neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenyl-1-(4-phenylbutyl)piperidine include a molecular formula of C21H27N and an average mass of 293.446 Da .
科学研究应用
缺血性脑损伤中的神经保护
4-苯基-1-(4-苯基丁基)哌啶(PPBP),一种σ受体激动剂,已显示出在保护免受缺血性脑损伤方面具有潜力。研究表明,在各种缺血性损伤模型中,PPBP有望减少梗死体积并保护神经元。在新生小猪模型中,PPBP通过调节神经元一氧化氮合酶和 postsynaptic density-95 耦合机制减轻了全脑缺氧缺血引起的神经元损伤(Yang et al., 2010)。在大鼠瞬时局灶性缺血模型中也观察到类似的神经保护效果,PPBP的给药减少了脑损伤并改善了结果(Takahashi et al., 1996)。
研究脑损伤中的σ受体
PPBP与σ受体的相互作用已成为研究的焦点,以了解其神经保护机制。在涉及猫和大鼠的研究中,PPBP减少脑损伤的有效性与其对σ受体的作用相关联,表明这些受体在缺血性脑损伤进展中起着关键作用(Takahashi et al., 1995)。
一氧化氮产生和神经保护的调节
PPBP的神经保护作用还与调节脑内一氧化氮产生有关。研究表明,PPBP减轻了缺血和非缺血脑区的一氧化氮产生,将其神经保护作用与神经元一氧化氮合酶活性的减弱联系起来(Goyagi et al., 2001)。
在脑研究中的放射标记应用
PPBP已被用于放射标记研究,用于研究脑受体。合成放射标记的PPBP衍生物使得可以使用正电子发射断层扫描等成像技术对脑中的5-羟色胺受体进行体内研究(Hashimoto et al., 1998)。
治疗神经疾病的潜力
研究还表明PPBP在治疗各种神经疾病中的潜在应用。例如,其在稳定线粒体膜电位和抑制微胶质细胞活化方面的作用突出了其在处理兴奋毒性脑损伤中的相关性,这是许多神经疾病的共同特征(Wegleiter et al., 2014)。
未来方向
Future research on 4-Phenyl-1-(4-phenylbutyl)piperidine could focus on further elucidating its neuroprotective effects and potential therapeutic applications . For instance, it has been suggested that this compound could be used to provide neuroprotection from focal ischemia with prolonged reperfusion .
属性
IUPAC Name |
4-phenyl-1-(4-phenylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20/h1-6,9-10,12-13,21H,7-8,11,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDPZPNAXRCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904029 | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-phenylbutyl)piperidine | |
CAS RN |
136534-70-8, 207572-62-1 | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136534-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136534708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PPBP maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-phenyl-1-(4-phenylbutyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDL2DSB8CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

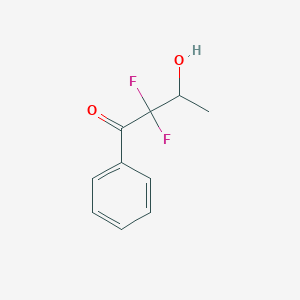
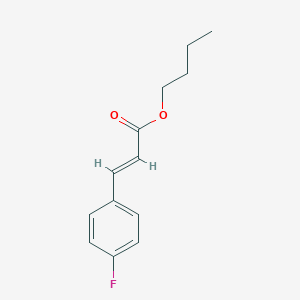
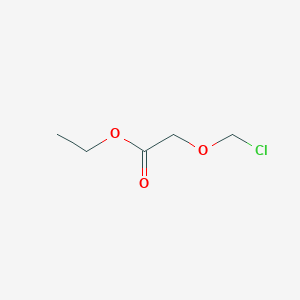
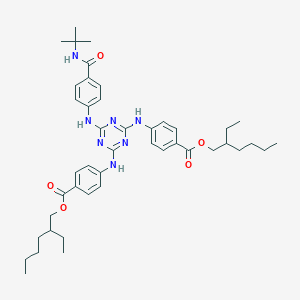
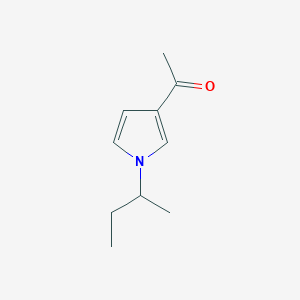
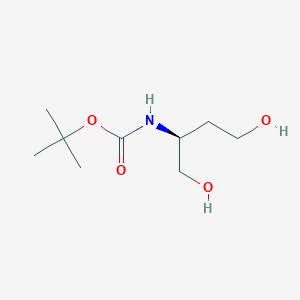
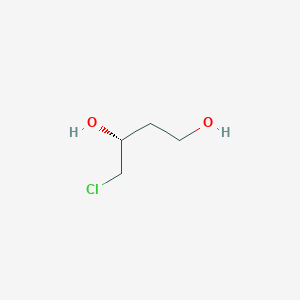
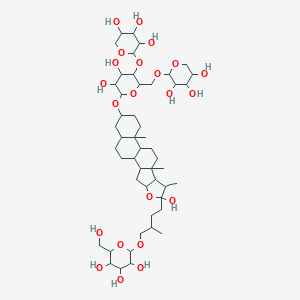
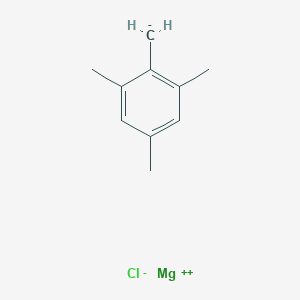
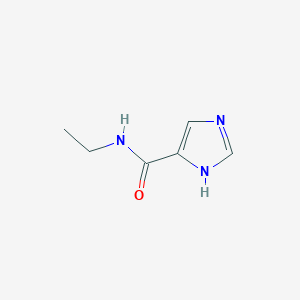
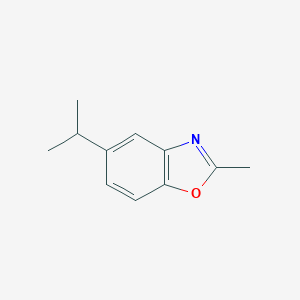
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
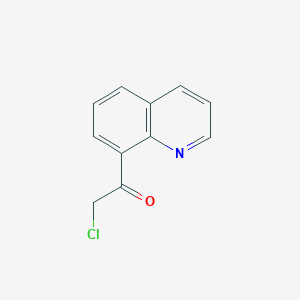
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)